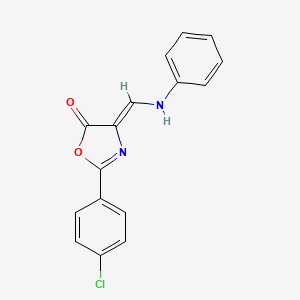![molecular formula C12H11ClN2OS2 B7795351 (5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as Tranexamic acid, is a synthetic derivative of the amino acid lysine. It is widely used as an antifibrinolytic agent to prevent and treat excessive bleeding. Tranexamic acid works by inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the following steps:
Starting Material: The synthesis begins with the amino acid lysine.
Cyclization: Lysine undergoes cyclization to form a cyclohexane ring.
Aminomethylation: The cyclohexane ring is then aminomethylated to introduce an amino group.
Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.
Industrial Production Methods
Industrial production of tranexamic acid involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The amino and carboxyl groups in tranexamic acid can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of tranexamic acid, which may have different pharmacological properties .
Applications De Recherche Scientifique
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antifibrinolytic agents.
Biology: Researchers study its effects on cellular processes and its potential in treating various bleeding disorders.
Medicine: Tranexamic acid is used to treat conditions such as heavy menstrual bleeding, trauma-induced hemorrhage, and surgical bleeding.
Industry: It is used in the formulation of various pharmaceutical products .
Mécanisme D'action
Tranexamic acid exerts its effects by binding to the lysine binding sites on plasminogen, thereby inhibiting its conversion to plasmin. This prevents the breakdown of fibrin clots, which is crucial in controlling bleeding. The molecular targets include plasminogen and plasmin, and the pathways involved are related to the fibrinolytic system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but less potent than tranexamic acid.
Epsilon-aminocaproic acid: Similar in structure and function but requires higher doses to achieve the same effect.
Uniqueness
Tranexamic acid is unique due to its higher potency and specificity in inhibiting plasminogen activation compared to similar compounds. This makes it more effective in clinical settings for controlling bleeding .
Propriétés
IUPAC Name |
(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-7(10-11(16)15-12(17)18-10)14-6-8-4-2-3-5-9(8)13/h2-5,14H,6H2,1H3,(H,15,16,17)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTSVOCJBDXNLW-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)NC(=S)S1)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)NC(=S)S1)/NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B7795292.png)

![(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795304.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-ethoxypropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795309.png)
![(4Z)-4-[1-(butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795313.png)

![(4Z)-4-[(benzylamino)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795326.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
![(5E)-5-[1-[(3-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795343.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
![(5E)-5-[[(3-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795360.png)
![(4Z)-2-(4-chlorophenyl)-4-[[2-(hydroxymethyl)anilino]methylidene]-1,3-oxazol-5-one](/img/structure/B7795366.png)
